

# BPR3P0128: A Technical Guide to its Discovery, Synthesis, and Antiviral Activity

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## Compound of Interest

Compound Name: **BPR3P0128**

Cat. No.: **B12369010**

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## Abstract

**BPR3P0128** is a novel, orally active, non-nucleoside small molecule inhibitor of viral RNA-dependent RNA polymerase (RdRp). Initially identified as a potent inhibitor of the influenza virus, it has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses such as SARS-CoV-2 and its variants of concern, as well as enterovirus 71. Its mechanism of action primarily involves the inhibition of the viral RdRp, a key enzyme in viral replication, though the precise molecular interactions may vary between different viral families. This technical guide provides a comprehensive overview of the discovery, a plausible synthetic route, and the detailed biological evaluation of **BPR3P0128**, intended for researchers and professionals in the field of antiviral drug development.

## Discovery and Rationale

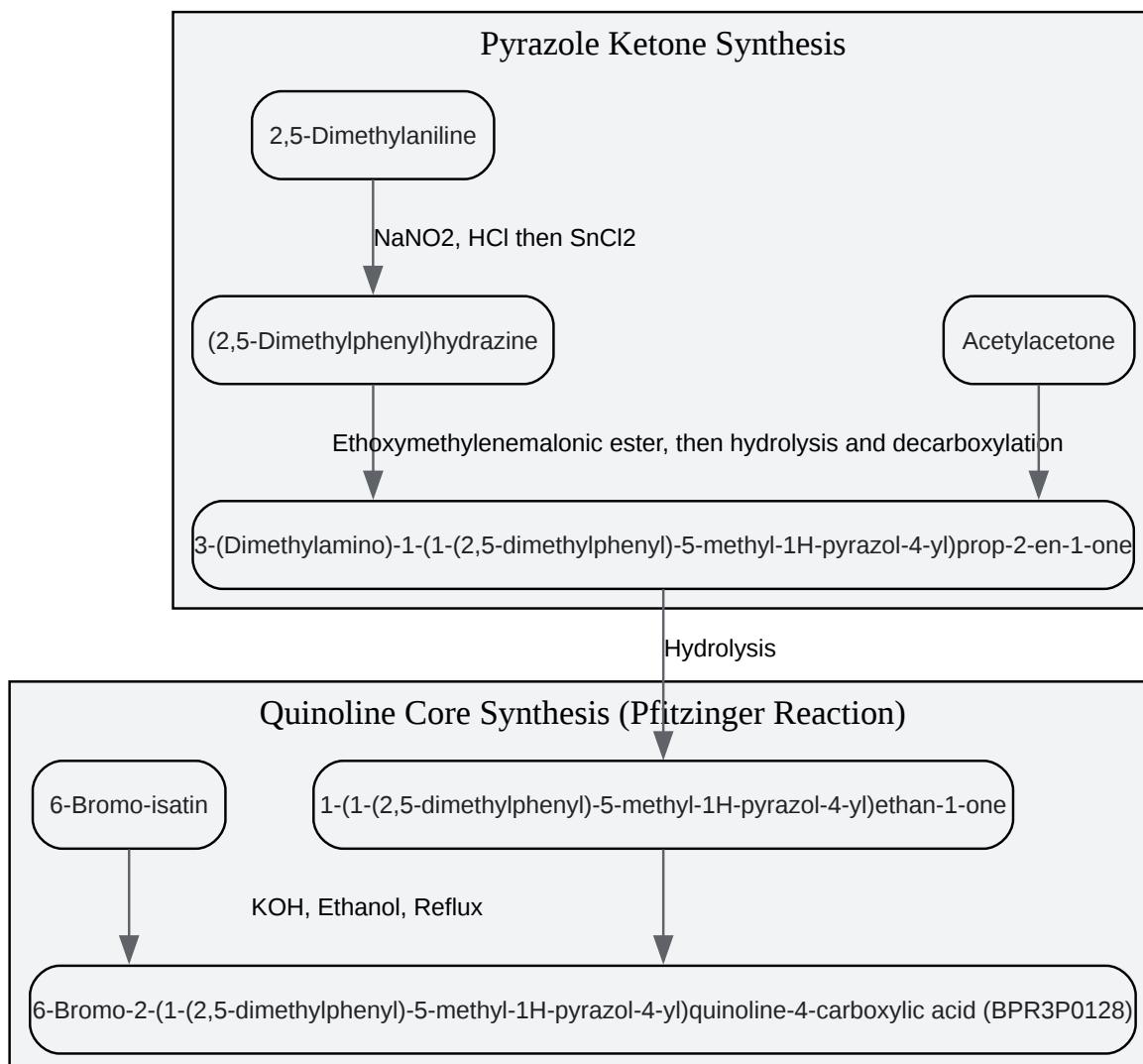
**BPR3P0128**, with the chemical name 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid, was identified through large-scale screening of a small compound library for potent inhibitors of influenza virus replication in Madin-Darby canine kidney (MDCK) cells.<sup>[1]</sup> The core quinoline structure of **BPR3P0128** is a recognized pharmacophore with diverse biological activities, including antiviral properties.<sup>[2]</sup> Subsequent structure-activity relationship (SAR) studies led to the optimization of the lead compound, resulting in **BPR3P0128** as a potent antiviral agent.<sup>[1]</sup> Its activity against a broad range of RNA

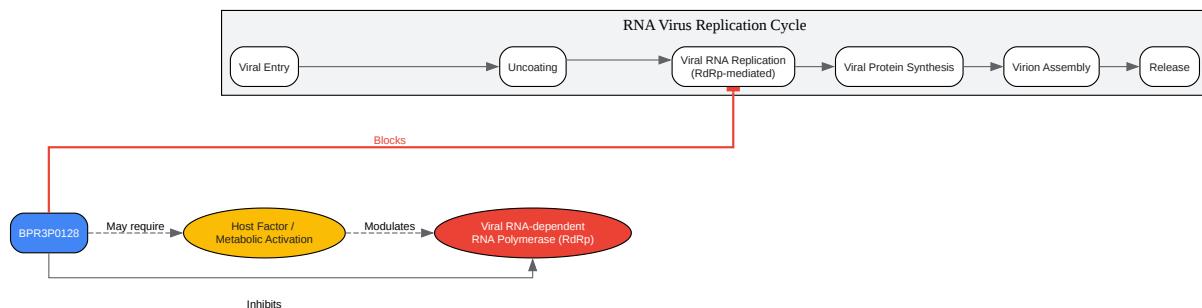
viruses has positioned it as a promising candidate for further preclinical and clinical development, particularly in the context of emerging viral threats.

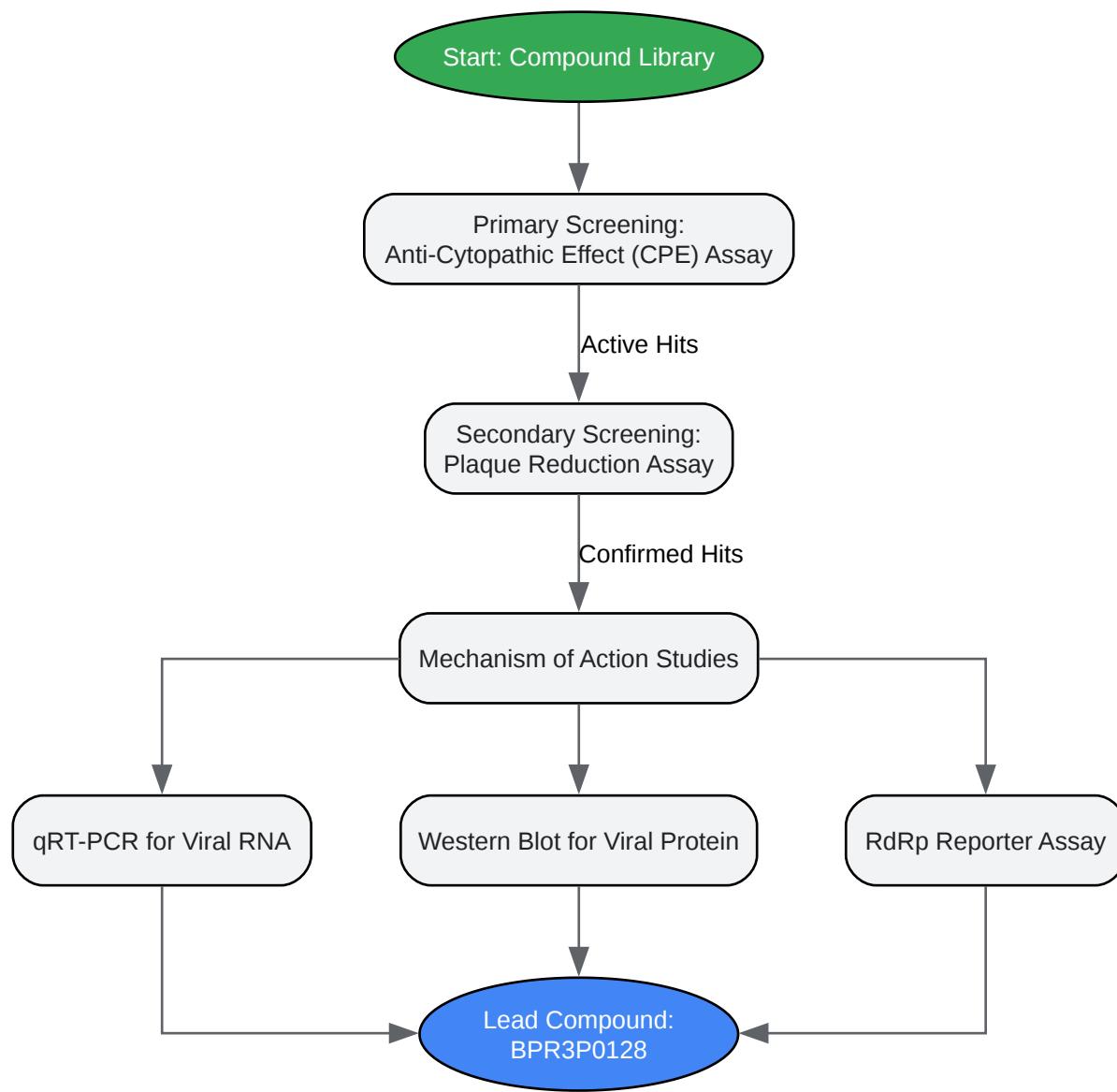
## Plausible Synthetic Route

While a detailed, step-by-step synthesis protocol for **BPR3P0128** has not been publicly disclosed, a plausible synthetic route can be postulated based on established organic chemistry principles and published syntheses of similar quinoline-4-carboxylic acid and pyrazole derivatives. The proposed synthesis involves a convergent approach, preparing the quinoline and pyrazole moieties separately before their final coupling.

Scheme 1: Proposed Synthesis of **BPR3P0128**







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## References

- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC

[pmc.ncbi.nlm.nih.gov]

- 2. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
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